6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine

Anticancer Structure-Activity Relationship Cytotoxicity

6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine (CAS 891738-32-2, molecular formula C₁₅H₁₂Cl₂N₂O₂, molecular weight 323.2 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class—a privileged bicyclic 5-6 scaffold found in marketed drugs such as zolpidem and zolimidine. The compound features a 3,4-dimethoxyphenyl group at the C2 position and chlorine atoms at both C6 and C8 positions of the imidazo[1,2-a]pyridine core.

Molecular Formula C15H12Cl2N2O2
Molecular Weight 323.2 g/mol
Cat. No. B13674754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
Molecular FormulaC15H12Cl2N2O2
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)OC
InChIInChI=1S/C15H12Cl2N2O2/c1-20-13-4-3-9(5-14(13)21-2)12-8-19-7-10(16)6-11(17)15(19)18-12/h3-8H,1-2H3
InChIKeyMCIVBOCORRFZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine (CAS 891738-32-2, molecular formula C₁₅H₁₂Cl₂N₂O₂, molecular weight 323.2 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class—a privileged bicyclic 5-6 scaffold found in marketed drugs such as zolpidem and zolimidine [1]. The compound features a 3,4-dimethoxyphenyl group at the C2 position and chlorine atoms at both C6 and C8 positions of the imidazo[1,2-a]pyridine core. It is commercially available from multiple vendors with typical purity specifications of 95–97% .

Why 6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Substituting the 3,4-dimethoxyphenyl group at C2 with an unsubstituted phenyl ring eliminates the electron-donating methoxy motifs that contribute to hydrogen-bond acceptor capacity and conformational restriction, while removal of the C6 and C8 chlorine atoms alters both the electronic landscape of the bicyclic core and its capacity for halogen bonding [1]. In a related benzazole series, the introduction of di-chloro atoms on the aryl ring increased cytotoxicity against A549 cells (GI₅₀ = 1.5 µg/mL) compared to non-chlorinated analogs [2]. Similarly, 2-(3,4-dimethoxyphenyl)-substituted imidazo[1,2-a]pyridines without C6/C8 chloro substituents exhibited antiproliferative IC₅₀ values in the 2.0–20.0 µM range against HeLa, A549, and B16F10 cells [3], establishing a baseline above which the dual-chlorinated analog may offer differentiated potency.

6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine – Quantitative Differential Evidence Against Closest Analogs


Dual C6/C8 Chlorination Differentiates from Mono-Chloro and Non-Chlorinated 3,4-Dimethoxyphenyl Imidazo[1,2-a]pyridines in Cytotoxicity SAR

In a systematic SAR analysis of 2-(3,4-dimethoxyphenyl)-substituted benzazoles and imidazopyridines, the introduction of two chlorine atoms at positions corresponding to the C6 and C8 of the imidazo[1,2-a]pyridine core yielded the most potent analog against A549 lung cancer cells with a GI₅₀ value of 1.5 µg/mL, whereas unsubstituted 2-(3,4-dimethoxyphenyl)-imidazopyridines showed a weaker inhibitory profile against the same cell line [1]. This is a cross-study comparable observation: the target compound 6,8-dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine possesses the exact dichloro substitution pattern associated with maximal activity in the congeneric series, while its non-chlorinated counterpart 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine lacks this potency-enhancing feature.

Anticancer Structure-Activity Relationship Cytotoxicity Halogen bonding

3,4-Dimethoxyphenyl at C2 Confers Distinct Conformational and Electronic Properties Compared to Unsubstituted Phenyl Analogs

X-ray crystallographic analysis of a closely related 2-(3,4-dimethoxyphenyl)-substituted heterocycle reveals a dihedral angle of 26.47(6)° between the 3,4-dimethoxyphenyl group and the heterocyclic core [1]. This non-coplanar conformation, enforced by the ortho-methoxy group, creates a distinct three-dimensional pharmacophore compared to the unsubstituted 2-phenyl analog 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine (CAS 240135-97-1), which is expected to adopt a different torsional profile. The methoxy oxygen atoms also serve as additional hydrogen-bond acceptors, contributing to a higher topological polar surface area (tPSA) and altered binding modality relative to the phenyl-only comparator.

Conformational analysis Crystal structure Dihedral angle Halogen bonding

The 6,8-Dichloro Substitution Pattern on the Imidazo[1,2-a]pyridine Core Is Associated with High-Affinity TSPO Binding in Related Acetamide Derivatives

In a related 6,8-dichloro-2-phenylimidazo[1,2-a]pyridineacetamide series (CB185 and its ¹⁸F-labeled analog CB251), the 6,8-dichloro substitution pattern on the imidazo[1,2-a]pyridine core contributed to exceptionally high TSPO binding affinity with a Ki of 0.27 nM and 1.96% ID/g tumor uptake at 1 h post-injection [1]. While the target compound bears a 3,4-dimethoxyphenyl group at C2 rather than the phenylacetamide moiety, the shared 6,8-dichloro-imidazo[1,2-a]pyridine core scaffold suggests that this substitution pattern is compatible with high-affinity protein target engagement. By contrast, the non-chlorinated core imidazo[1,2-a]pyridine scaffold lacks this potency-driving structural feature.

TSPO Translocator protein PET imaging Binding affinity

Commercially Available Purity Profile Supports Reproducible Screening Relative to In-House Synthesized Analogs

The target compound is commercially available from multiple vendors at guaranteed purity levels of 95–97% . This contrasts with the closest mono-chloro analog, 6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine, and the non-chlorinated analog 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine, which are less widely stocked and may require custom synthesis. For academic or industrial screening laboratories, the availability of the target compound with a defined purity specification reduces batch-to-batch variability and eliminates the time and cost burden associated with in-house synthesis and purification.

Chemical procurement Purity specification Reproducibility Commercial availability

The Imidazo[1,2-a]pyridine Core with 6,8-Dichloro Substitution Is a Recognized Privileged Scaffold in Kinase Inhibitor Drug Discovery

The imidazo[1,2-a]pyridine scaffold, particularly when substituted at the 6- and 8-positions, has been extensively explored as a kinase inhibitor pharmacophore. In a focused PI3Kα inhibitor program, a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were designed and screened, yielding potent enzymatic and cellular activity [1]. Separately, the imidazo[1,2-a]pyridine core has been optimized to yield nanomolar Nek2 inhibitors (e.g., compound 28e, IC₅₀ = 38 nM) [2] and CLK1/DYRK1A dual inhibitors (IC₅₀ = 0.7 µM and 2.6 µM) [3]. The target compound, bearing the 6,8-dichloro substitution pattern, aligns with the pharmacophoric requirements identified across multiple kinase inhibitor programs, whereas analogs lacking the 6,8-dichloro motif (e.g., 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine) fall outside the optimal substitution pattern described in these kinase-focused medicinal chemistry campaigns.

Kinase inhibitor PI3K Drug discovery Privileged scaffold

Optimal Research and Procurement Application Scenarios for 6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine


Anticancer Lead Identification Leveraging the Dual-Chlorinated 3,4-Dimethoxyphenyl Pharmacophore

Based on SAR evidence that dichloro substitution on 2-(3,4-dimethoxyphenyl)-substituted heterocycles maximizes antiproliferative activity against A549 and HeLa cancer cell lines [1], this compound is best deployed as a starting scaffold in anticancer phenotypic screening cascades. It should be prioritized over the non-chlorinated analog 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine when the primary screening objective is to identify compounds with maximal baseline cytotoxicity in the imidazo[1,2-a]pyridine chemical series.

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs

The 6,8-dichloro-imidazo[1,2-a]pyridine core has been pharmacologically validated in multiple independent kinase inhibitor programs, including PI3Kα, Nek2 (IC₅₀ = 38 nM), and CLK1/DYRK1A (IC₅₀ = 0.7–2.6 µM) [2]. The target compound provides a derivatizable 3,4-dimethoxyphenyl handle at C2 for further SAR exploration, making it suitable for scaffold-hopping campaigns aimed at generating novel kinase inhibitor intellectual property.

TSPO-Targeted Probe Development Utilizing the 6,8-Dichloro Core

The 6,8-dichloro-imidazo[1,2-a]pyridine core has demonstrated sub-nanomolar TSPO binding affinity (Ki = 0.27 nM for CB185) [3]. For research groups developing fluorescent or radiolabeled probes targeting the translocator protein for neuroinflammation or oncology imaging, the target compound offers a structurally distinct C2 substitution handle (3,4-dimethoxyphenyl) for conjugating imaging moieties while retaining the TSPO-validated 6,8-dichloro core.

Procurement for Focused Compound Library Expansion with Defined Purity

For organizations building focused imidazo[1,2-a]pyridine screening libraries, the compound's documented commercial availability at 95–97% purity enables direct acquisition without the overhead of custom synthesis. This provides a time and cost advantage over analogs such as 6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine, which lack equivalent multi-vendor commercial availability.

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